molecular formula C23H23Cl2N3O3 B1676098 Pgd2-IN-1 CAS No. 885066-67-1

Pgd2-IN-1

Cat. No. B1676098
M. Wt: 460.3 g/mol
InChI Key: FJKKCRCBBAXLQZ-UHFFFAOYSA-N
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Description

Pgd2-IN-1 is an antagonist of DP, with an IC50 of 0.3 nM . It is a major prostaglandin produced by mast cells and is also synthesized by alveolar macrophages . Large amounts of Pgd2-IN-1 are found only in the brain and in mast cells .


Synthesis Analysis

Prostaglandins, including Pgd2-IN-1, are amphipathic, bioactive signaling molecules derived from the oxidation of arachidonic acid . They are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .


Molecular Structure Analysis

The molecular structure of Pgd2-IN-1 is represented by the formula C23H23Cl2N3O3 . It has a molecular weight of 460.35 . The chemical structure of Pgd2-IN-1 is consistent with its H-NMR .


Chemical Reactions Analysis

The key enzyme in prostanoid biosynthesis is prostaglandin synthase (PGS), also known as cyclooxygenase (COX). PGS/COX converts free arachidonate first to prostaglandin G2 (PGG2) by a cyclooxygenase reaction, and then --in a second enzymatic step-- to prostaglandin H2 (PGH2) by a hydroperoxidase reaction . PGH2 is then converted to the various prostaglandins (PG~, PGD2, PGF2a, etc), prostacyclin, (pGI2) or thromboxane by cell-type restricted synthetases that use PGH2 as substrate .


Physical And Chemical Properties Analysis

Pgd2-IN-1 is a solid substance . It is soluble in DMSO at a concentration of ≥ 25 mg/mL . The recommended storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years . In solvent, it can be stored at -80°C for 6 months and -20°C for 1 month .

Scientific Research Applications

Sleep Regulation

PGD2-IN-1, or Prostaglandin D2, has been studied for its role in sleep regulation. In research involving rhesus monkeys, PGD2 was found to induce natural sleep when infused into the cerebral ventricles. This suggests that endogenous PGD2 may play a role in sleep regulation by acting on brain structures surrounding the third ventricle (Onoe et al., 1983). Another study highlighted the activation of ventrolateral preoptic neurons by PGD2, indicating its involvement in the somnogenic (sleep-inducing) process (Scammell et al., 1998).

Airway Inflammation and Asthma

PGD2-IN-1 is relevant in the context of airway inflammation and asthma. Selective DP1 and DP2 receptor antagonists are under development for asthma and allergic rhinitis, highlighting the pro-inflammatory effects of PGD2, especially in allergic airway diseases (Santini et al., 2016). The role of PGD2 in bronchoconstriction associated with asthma has also been explored, with some studies indicating that it may not be fully mediated by the thromboxane prostanoid receptor (Johnston et al., 1995).

Endothelial Barrier Function

PGD2 has been shown to promote endothelial barrier function via the cAMP/PKA/Tiam1/Rac1 pathway, which can decrease endothelial permeability. This finding is significant for understanding vascular permeability and inflammation (Kobayashi et al., 2013).

Major Depressive Disorder

Studies indicate a correlation between decreased PGD2 levels and depression-like behaviors. This suggests that PGD2 may have a role in the pathophysiology of major depressive disorder and could be a target for therapeutic interventions (Chu et al., 2017).

Glucose Metabolism and Type 2 Diabetes

PGC-1α, a coactivator influenced by PGD2, plays a crucial role in regulating glucose metabolism and is implicated in type 2 diabetes mellitus. This link suggests potential targets for diabetes treatment and a better understanding of metabolic regulation (Wu et al., 2016).

Neuronal Cell Death

and NeurotoxicityPGD2 can influence neuronal cell death, particularly through its cyclopentenone metabolites. This aspect is crucial for understanding the complex effects of PGD2 on neuronal health and potential neurotoxicity, which might have implications for neurodegenerative diseases (Liu et al., 2013).

Safety And Hazards

Pgd2-IN-1 may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of skin contact, wash with plenty of soap and water . If it gets in the eyes, rinse cautiously with water for several minutes .

Future Directions

Prostacyclin and related drugs have been used in the clinical treatment of PAH . Other prostaglandins also have the potential to treat PAH . This suggests that targeting PG pathways could provide opportunities for cancer prevention and therapy . The DP2 receptor pathway is a novel and important therapeutic target for asthma .

properties

IUPAC Name

2-[3-[6-[2-(2,4-dichlorophenyl)ethylamino]-2-methoxypyrimidin-4-yl]phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N3O3/c1-23(2,21(29)30)16-6-4-5-15(11-16)19-13-20(28-22(27-19)31-3)26-10-9-14-7-8-17(24)12-18(14)25/h4-8,11-13H,9-10H2,1-3H3,(H,29,30)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKKCRCBBAXLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=C1)C2=CC(=NC(=N2)OC)NCCC3=C(C=C(C=C3)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pgd2-IN-1

CAS RN

885066-67-1
Record name MDK-66671
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885066671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MDK-66671
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXZ83H2X06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of (6-chloro-2-methoxy-pyrimidin-4-yl)-[2-(2,4-dichloro-phenyl)-ethyl]-amine (0.51 mmol) and 3-(1-carboxy-1-methyl-ethyl)-phenyl boronic acid (0.61 mmol) in acetonitrile (2.5 mL) and aqueous sodium carbonate solution (0.4 M, 2.5 mL) is degassed with nitrogen for 5 minutes before addition of tetrakistriphenylphosphine palladium (0) (29.5 mg, 5 mol %). The reaction vessel is sealed and heated under microwave to 130° C. for 30 minutes. To the reaction mixture is added 2 mL of water, the pH is adjusted to about 7 using 2 N aqueous HCl and this mixture is extracted three times with ethyl acetate (30 mL). The combined extracts are washed with brine, dried over sodium sulfate and concentrated. The residue is subjected to silica gel chromatography to afford 2-(3-{6-[2-(2,4-dichloro-phenyl)-ethylamino]-2-methoxy-pyrimidin-4-yl}-phenyl)-2-methyl-propionic acid as a solid (205 mg, 75%). LC/MS: RT=2.39 minutes, MS: 460 (M+H); 1H NMR [300 MHz, (CD3)2SO]: δ 12.38 (1H, s), 7.36-8.00 (7H, m), 6.58 (1H, s), 3.84 (3H, s), 3.58 (2H, m), 2.98 (2H, m), 1.54 (6H, s).
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0.51 mmol
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tetrakistriphenylphosphine palladium (0)
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29.5 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H YAMAGUCHI, Y TSUKAMOTO, H GOTO… - Journal of Clinical …, 1988 - jstage.jst.go.jp
… Thirty minutes after intragastric administration of 100 or 500 pg/kg of PGD2 in 1 ml of 2% ethanol, 1 ml of 100% ethanol was administered intragastrically. The control group rats were …
Number of citations: 6 www.jstage.jst.go.jp
DY Gerashchenko, CT Beuckmann… - … & visual science, 1998 - researchgate.net
… *A Unit is defined as the enzyme activity which converts 1 nmol of prostaglandin (PG) H2 to PGD2 in 1 minute at 25C. tin this sample, PGD synthase activity was determined in the …
Number of citations: 50 www.researchgate.net
N Hashimoto, T Watanabe, Y Ikeda… - American Journal …, 1997 - journals.physiology.org
… They were then incubated with 1 nM [3H]PGE2, [3H]PGF2,, or [3H]PGD2 in 1 ml of binding medium in the presence or absence of various concentrations …
Number of citations: 58 journals.physiology.org

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